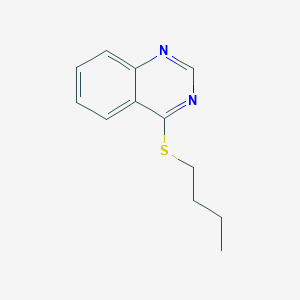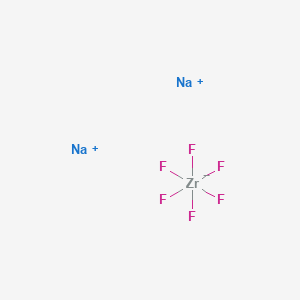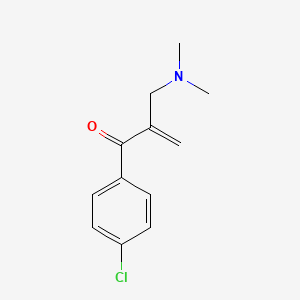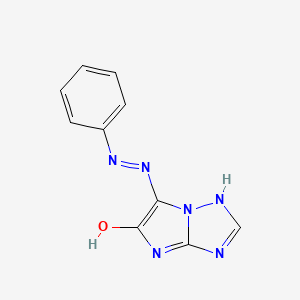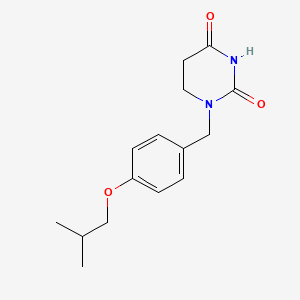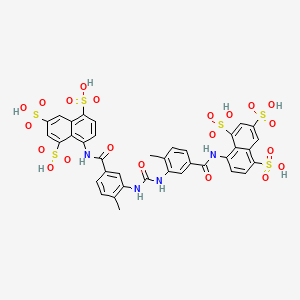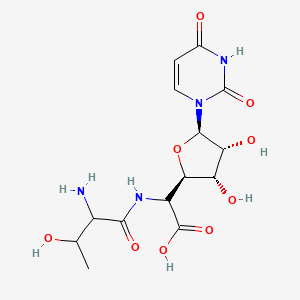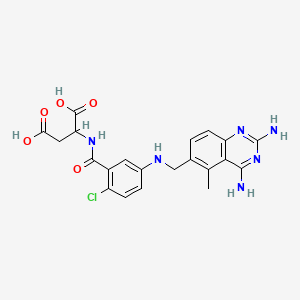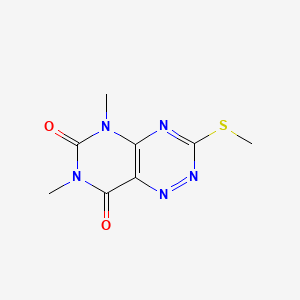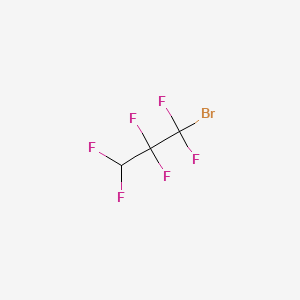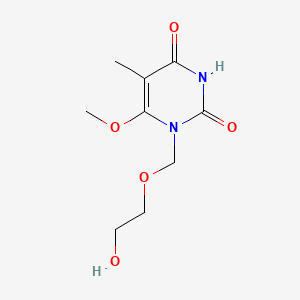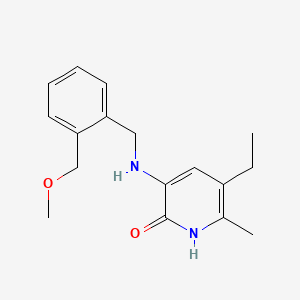![molecular formula C16H10O3 B15195141 4,5-Dihydronaphtho[1,2-e][2]benzofuran-1,3-dione CAS No. 7512-19-8](/img/structure/B15195141.png)
4,5-Dihydronaphtho[1,2-e][2]benzofuran-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 400544 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 400544 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes may include:
Starting Materials: The synthesis often begins with readily available starting materials that undergo a series of transformations.
Reaction Conditions: These reactions are usually carried out under specific conditions such as controlled temperature, pressure, and pH to optimize the reaction rate and yield.
Purification: After the synthesis, the compound is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of NSC 400544 may involve large-scale chemical reactors and continuous processing techniques to produce the compound in bulk. The process is designed to be efficient and cost-effective while maintaining high standards of safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
NSC 400544 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: NSC 400544 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving NSC 400544 typically require specific reagents and conditions to proceed efficiently. For example:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction could produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
NSC 400544 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for certain diseases.
Industry: NSC 400544 is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which NSC 400544 exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
NSC 400544 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
NSC 400545: A closely related compound with similar chemical properties but different biological activities.
NSC 400546: Another related compound that may have different applications in research and industry.
Uniqueness
What sets NSC 400544 apart from these similar compounds is its specific chemical structure and the unique set of reactions it can undergo. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
7512-19-8 |
|---|---|
Fórmula molecular |
C16H10O3 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
4,5-dihydronaphtho[1,2-e][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C16H10O3/c17-15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16(18)19-15/h1-6H,7-8H2 |
Clave InChI |
SPJDCFLKHUFRMH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C3=C1C=CC4=CC=CC=C43)C(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


